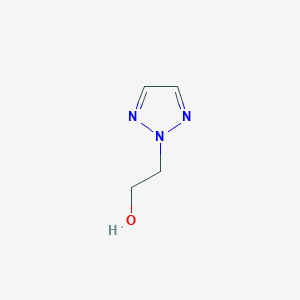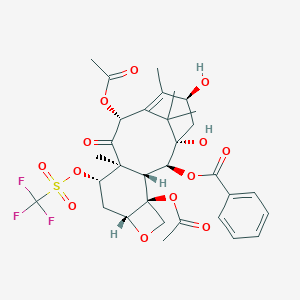
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is a chemical compound that has been studied extensively by researchers due to its potential applications in various fields. This compound is also known as Tolylsulfinylquinolinol and is a derivative of quinolinol.
Wissenschaftliche Forschungsanwendungen
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol has anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. It has also been found to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol in lab experiments is its potential use as a chiral ligand in asymmetric synthesis. It has also been found to have anti-inflammatory, antioxidant, and antitumor properties. However, one limitation of using this compound in lab experiments is its low yield during synthesis.
Zukünftige Richtungen
There are several future directions for the study of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use as a chiral ligand in asymmetric synthesis. Additionally, further studies are needed to determine its potential applications in the treatment of inflammatory disorders and cancer.
Synthesemethoden
The synthesis of 8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol involves the reaction of 4-tolylsulfinyl-2-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The yield of the product is around 60-70%.
Eigenschaften
CAS-Nummer |
154325-32-3 |
|---|---|
Produktname |
8-(4-Tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol |
Molekularformel |
C16H21NO2S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(4aR,8S)-8-[(S)-(4-methylphenyl)sulfinyl]-3,4,5,6,7,8-hexahydro-2H-quinolin-4a-ol |
InChI |
InChI=1S/C16H21NO2S/c1-12-5-7-13(8-6-12)20(19)14-4-2-9-16(18)10-3-11-17-15(14)16/h5-8,14,18H,2-4,9-11H2,1H3/t14-,16+,20+/m0/s1 |
InChI-Schlüssel |
UGSRDPGGJRFDGW-YYFZDKIDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@@](=O)[C@H]2CCC[C@@]3(C2=NCCC3)O |
SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2CCCC3(C2=NCCC3)O |
Andere CAS-Nummern |
154325-32-3 |
Synonyme |
(4aR,8R,SR)-8-(p-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a quinolinol 8-(4-tolylsulfinyl)-2,3,4,4a,5,6,7,8-octahydro-4a-quinolinol 8-TS-octahydro-4a-quinolinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



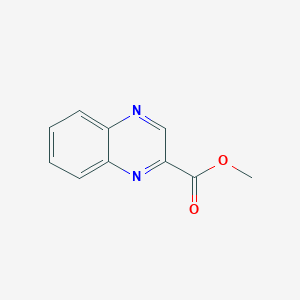
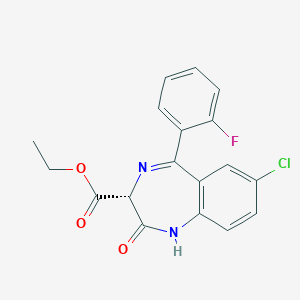
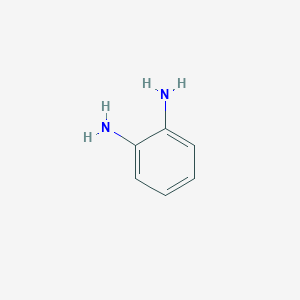
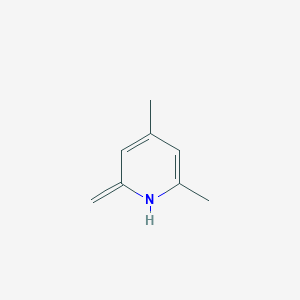
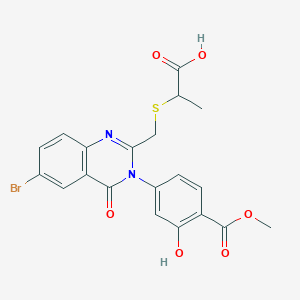
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
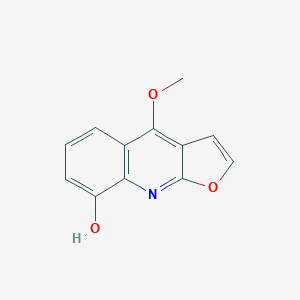
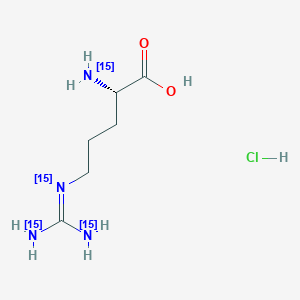
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
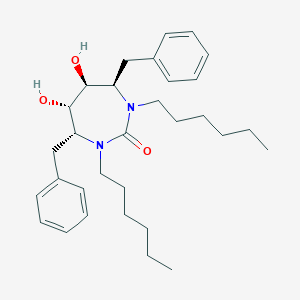
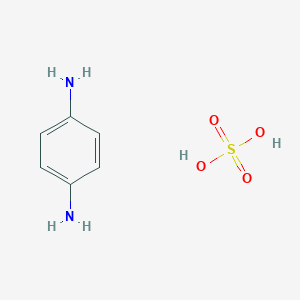
![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)
